molecular formula C12H14F3N5 B2672317 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006434-36-1

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2672317
CAS No.: 1006434-36-1
M. Wt: 285.274
InChI Key: IRCFFWFAEMHKTA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄F₃N₅
Molecular Weight: 285.27 g/mol
CAS Registry Number: 1006434-36-1
Physical State: Liquid (99% purity)
Applications: Primarily used in R&D and commercial applications, particularly in medicinal chemistry and agrochemical studies .

This compound features a tetrahydropyrazolo[1,5-a]pyrimidine core with a 1,3-dimethylpyrazole substituent at position 5 and a trifluoromethyl group at position 5.

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-7-8(6-19(2)18-7)9-5-10(12(13,14)15)20-11(17-9)3-4-16-20/h3-4,6,9-10,17H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFFWFAEMHKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(N3C(=CC=N3)N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the pyrazolo[1,5-a]pyrimidine ring system. Reaction conditions typically include the use of strong bases and high temperatures to facilitate ring closure and ensure high yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study published in the journal Medicinal Chemistry reported the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant cytotoxicity against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) .

Enzyme Inhibition

These compounds also act as effective inhibitors of various enzymes involved in disease pathways. For example:

  • Case Study : A recent investigation highlighted the ability of certain pyrazolo[1,5-a]pyrimidine derivatives to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to reduced proliferation of cancer cells .

Antimicrobial Properties

Emerging studies suggest that pyrazolo[1,5-a]pyrimidines possess antimicrobial activity against a range of pathogens.

  • Research Findings : A study indicated that specific derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . This opens avenues for the development of new antimicrobial agents.

Photophysical Properties

The unique structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their photophysical properties, making them suitable for applications in material science.

  • Research Insights : Recent advancements have demonstrated that these compounds can be utilized as fluorophores in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and stability .

Supramolecular Chemistry

The ability of pyrazolo[1,5-a]pyrimidines to form crystals with distinct conformational properties enhances their utility in supramolecular chemistry.

  • Case Study : Research has shown that these compounds can participate in hydrogen bonding and π-π stacking interactions, leading to the formation of organized molecular assemblies .

Pesticide Development

The trifluoromethyl group present in this compound is known to enhance biological activity and environmental stability.

  • Research Findings : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine can be developed as novel pesticides due to their efficacy against various agricultural pests while maintaining a lower environmental impact compared to traditional pesticides .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity; enzyme inhibition ,
Material ScienceFluorophores for OLEDs; supramolecular assemblies
Agricultural ChemistryDevelopment of novel pesticides ,

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

Analog 1 : 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Key Difference : Ethyl group replaces one methyl group on the pyrazole ring.
Analog 2 : 5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 677311-06-7)
  • Key Difference : Aromatic 2-methoxyphenyl substituent at position 3.
  • Impact : The methoxy group introduces electron-donating effects, which may enhance π-π stacking interactions in receptor binding. However, the phenyl group increases molecular weight (C₁₇H₁₅F₃N₄O) and reduces solubility .
Analog 3 : 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Key Difference : 4-Methylphenyl substituent at position 4.
  • Impact : The hydrophobic methylphenyl group may improve membrane permeability but could limit water solubility. This analog has been studied for agrochemical applications due to its structural resemblance to herbicidal leads .

Functional Group Modifications

Analog 4 : 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 725699-03-6)
  • Key Difference : Carboxylic acid group at position 2 and difluoromethyl at position 6.
  • The difluoromethyl group, while less electron-withdrawing than trifluoromethyl, retains some metabolic resistance .
Analog 5 : Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 863186-47-4)
  • Key Difference : Ethyl ester and 4-fluorophenyl substituents.
  • Impact: The ester group serves as a prodrug moiety, improving oral bioavailability.

Physicochemical Properties

Property Target Compound Analog 1 (Ethyl) Analog 2 (Methoxyphenyl)
Molecular Weight 285.27 299.30 377.33
logP (Predicted) 2.1 2.5 3.2
Water Solubility Low Very Low Low
Metabolic Stability High (CF₃ group) Moderate Moderate

Biological Activity

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzymatic inhibitory properties. This article provides a detailed examination of the biological activities associated with this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: C13H14F3N7
  • IUPAC Name: 7-(trifluoromethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-5-yl-(1,3-dimethyl-1H-pyrazol-4-yl)

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound may interact with key enzymes involved in cell cycle regulation and apoptosis.
  • Case Studies:
    • A study demonstrated that similar pyrazolo[1,5-a]pyrimidines inhibited the growth of breast cancer cells with IC50 values ranging from 0.01 to 0.05 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines is also noteworthy. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition: Compounds in this class have shown selective COX-2 inhibition with selectivity indices significantly higher than traditional NSAIDs.
  • Research Findings:
    • In vivo studies indicated that the compound exhibited a marked reduction in carrageenan-induced paw edema in rats .

Enzymatic Inhibitory Activity

The ability of this compound to inhibit various enzymes is crucial for its therapeutic applications:

  • Enzyme Targets: It has been reported to inhibit enzymes such as COX-1 and COX-2 and other targets involved in inflammatory pathways.
  • Data Table: Enzymatic Inhibition Potency
CompoundTarget EnzymeIC50 (µM)Selectivity Index
Compound ACOX-10.034344.56
Compound BCOX-20.01>189
Compound C5-LOX1.78Not specified

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that can include:

  • Formation of Pyrazole Ring: Utilizing aminopyrazoles with various electrophiles.
  • Cyclization Reactions: These reactions are crucial for constructing the pyrimidine core.

Recent Advances in Synthesis

Recent literature highlights innovative synthetic strategies that enhance yield and reduce reaction time for these compounds .

Functionalization Techniques

Functionalization approaches allow for the modification of biological activity through structural diversification:

  • Examples of Functional Groups: Incorporation of halogens or alkyl groups can significantly alter biological properties.

Q & A

Q. Comparative Table :

StepReagents/ConditionsYieldReference
CyclizationPyBroP, Et₃N, 1,4-dioxane, 20°C93%
ArylationPdCl₂(PPh₃)₂, Na₂CO₃, 110°C67–70%

How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C7, dimethylpyrazole at C5). Discrepancies in chemical shifts (δ 7.2–8.5 ppm for aromatic protons) require comparison with analogs .
  • X-ray crystallography : Resolves stereochemistry and confirms tetrahydropyrimidine ring conformation. Mean C–C bond length: 0.003 Å; R factor: 0.055 .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₁₄H₁₅F₃N₆) and detects fragmentation patterns .

Advanced Research Questions

How can regioselectivity challenges during functionalization at position 7 be addressed?

Methodological Answer:

  • Electrophilic substitution : Trifluoromethyl groups at C7 direct electrophiles to adjacent positions. Use steric hindrance (e.g., bulky silylformamidines) to control site selectivity .
  • Metal-mediated coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify C5 or C7, depending on ligand choice (e.g., arylboronic acids with electron-withdrawing groups favor C7) .
  • Data contradiction : Conflicting yields (67–93%) in Pd-mediated reactions suggest solvent polarity (dioxane vs. THF) and temperature gradients require optimization .

What analytical strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response standardization : Use IC₅₀ values normalized to control compounds (e.g., antitrypanosomal assays show variance due to parasite strain differences) .
  • Metabolic stability assays : LC-MS quantifies metabolite interference (e.g., trifluoromethyl degradation products may skew activity readings) .
  • Structural analogs : Compare with 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) analogs to isolate trifluoromethyl contributions to target binding .

How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to KDR kinase (PDB: 1Y6A). The trifluoromethyl group shows hydrophobic interactions with Val848 and Lys868 .
  • QSAR models : Correlate substituent electronegativity (e.g., pyrazole methyl vs. phenyl) with inhibition potency (R² > 0.85 in training sets) .
  • MD simulations : Assess conformational stability of the tetrahydropyrimidine ring in aqueous solution (RMSD < 1.5 Å over 100 ns) .

What safety protocols are critical for handling intermediates with reactive trifluoromethyl groups?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving trifluoromethyl precursors (e.g., CF₃COCl) due to HF release risks .
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields during high-temperature steps (110°C) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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